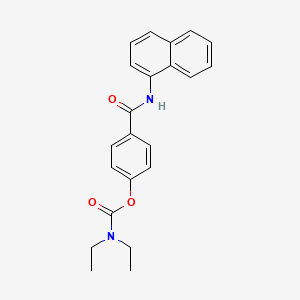

4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

[4-(naphthalen-1-ylcarbamoyl)phenyl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-3-24(4-2)22(26)27-18-14-12-17(13-15-18)21(25)23-20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,3-4H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBOYOGYQMHYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate typically involves the reaction of naphthalene-1-carboxylic acid with phenyl isocyanate, followed by the introduction of the diethylcarbamate group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbamate derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced carbamate derivatives.

Substitution: Substituted carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.

Wirkmechanismus

The mechanism of action of 4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways in bacteria. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby halting the enzymatic reaction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-(Naphthalen-1-yl)phenyl Diethylcarbamate (Compound 31)

- Structure : Naphthalene is attached to the ortho-position of the phenyl ring, with diethylcarbamate acting as a directing metalation group (DMG).

- Synthesis : Synthesized via Suzuki-Miyaura coupling between 1-naphthylboronic acid and 2-bromophenyl diethylcarbamate (74% yield) .

2-(2-Methoxynaphthalen-1-yl)phenyl Diethylcarbamate (Compound 50)

- Structure : Incorporates a methoxy group at the 2-position of the naphthalene ring.

- Synthesis : Achieved in 85% yield via column chromatography, with HRMS confirming high purity (m/z = 350.1750) .

1,4-Dioxo-3-(4-(trifluoromethyl)phenyl)-1,4-dihydronaphthalen-2-yl Diethylcarbamate (7d)

- Structure : Features a trifluoromethyl group and a dihydro-naphthalene core.

- Synthesis : Lower yield (48%) due to steric and electronic challenges posed by the CF3 group .

- Key Difference : The electron-withdrawing CF3 group may enhance metabolic stability but reduce synthetic accessibility.

Physicochemical Properties

Lipophilicity and Solubility

- Compound 50: Methoxy substitution likely improves solubility compared to non-polar analogs, though quantitative data are unavailable .

Molecular Weight and Stability

Antimicrobial and Antimycobacterial Effects

- 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates : Demonstrated activity against Mycobacterium tuberculosis with minimal cytotoxicity, highlighting the importance of carbamate positioning .

- N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (Analog) : Showed antimycobacterial activity (MIC = 4 µM), suggesting that halogen substituents enhance target binding .

Antineoplastic and Channel-Blocking Activities

Biologische Aktivität

4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate is a compound belonging to the class of carbamates, characterized by its unique structural features, including a naphthalene ring and a phenyl ring connected through a carbamoyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its interaction with specific molecular targets that may lead to therapeutic applications.

Synthesis

The synthesis typically involves the reaction of naphthalene-1-carboxylic acid with phenyl isocyanate, followed by the introduction of the diethylcarbamate group. Common solvents used include dichloromethane or toluene, with triethylamine as a catalyst. The reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

The biological activity of 4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition occurs through competitive binding at the active site of enzymes, preventing substrate access and disrupting normal enzymatic reactions. The compound has shown promise in inhibiting bacterial growth by targeting essential metabolic pathways.

Antimicrobial Activity

Research has indicated that 4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism involves disrupting the bacterial cell wall synthesis and metabolic functions.

Case Studies and Research Findings

- Inhibition Studies : A study conducted on various bacterial strains revealed that 4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate significantly inhibited growth at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

- Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile, showing minimal cytotoxicity in mammalian cell lines at therapeutic concentrations. Further studies are necessary to establish a comprehensive toxicity profile for clinical applications.

- Synergistic Effects : Combination therapy studies have shown that when used alongside conventional antibiotics, 4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate enhances the efficacy of these drugs, suggesting potential for use in combination therapies against resistant bacterial strains.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| 1-(Naphthalen-1-ylcarbamoyl)phenyl methylcarbamate | Structure | Moderate antimicrobial activity | Inhibits cell wall synthesis |

| 2-(Naphthalen-1-ylcarbamoyl)phenyl ethylcarbamate | Structure | Low antimicrobial activity | Unknown |

| 3-(Naphthalen-1-ylcarbamoyl)phenyl propylcarbamate | Structure | High antimicrobial activity | Disrupts metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.